molecular formula C13H24N4O B11740877 [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11740877
M. Wt: 252.36 g/mol
InChI Key: OVUGKOGSQOTBTL-UHFFFAOYSA-N
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Description

[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that features both morpholine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

Its structural features can be exploited to develop drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts .

Mechanism of Action

The mechanism of action of [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The morpholine and pyrazole moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine apart from similar compounds is its unique combination of morpholine and pyrazole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(2-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C13H24N4O/c1-2-6-17-13(3-4-15-17)12-14-5-7-16-8-10-18-11-9-16/h3-4,14H,2,5-12H2,1H3

InChI Key

OVUGKOGSQOTBTL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCN2CCOCC2

Origin of Product

United States

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